molecular formula C20H26N4O3 B2927338 N-(4-ethoxyphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1031961-43-9

N-(4-ethoxyphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No. B2927338
CAS RN: 1031961-43-9
M. Wt: 370.453
InChI Key: QMTBVXCGSPZKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide, commonly known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EPPA belongs to the class of pyrimidine-based compounds, which have been extensively studied for their biological activities.

Scientific Research Applications

Pyridine Derivatives as Insecticides

Pyridine derivatives, including compounds with piperidinyl and pyrimidinyl groups, have been explored for their insecticidal activities. For example, a study by Bakhite et al. (2014) synthesized and tested the insecticidal activity of five pyridine derivatives against the cowpea aphid, Aphis craccivora Koch, revealing that some compounds exhibited significant aphidicidal activities, suggesting their potential as insecticide candidates (Bakhite et al., 2014).

Novel Benzodifuranyl and Thiazolopyrimidines with Anti-inflammatory and Analgesic Properties

The synthesis of novel compounds derived from visnaginone and khellinone, leading to benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, has shown promising anti-inflammatory and analgesic activities. These compounds were screened as COX-1/COX-2 inhibitors, indicating their potential therapeutic applications in treating inflammation and pain (Abu‐Hashem et al., 2020).

Coordination Complexes and Pyrimidinone Derivatives for Antimicrobial Use

Research into the synthesis of coordination complexes and pyrimidinone derivatives from starting materials like acetamidine hydrochloride and p-aminobenzamidine dihydrochloride has yielded compounds with potential antimicrobial properties. Studies like those conducted by Klimova et al. (2013) and Hossan et al. (2012) highlight the chemical versatility and biological relevance of these compounds, offering insights into their use in developing new antimicrobial agents (Klimova et al., 2013); (Hossan et al., 2012).

Synthesis and Biological Evaluation of Piperazine and Pyrimidine Derivatives

The synthesis of piperazine and pyrimidine derivatives and their subsequent biological evaluation for activities such as anti-angiogenic, DNA cleavage, analgesic, and antiparkinsonian effects have been extensively studied. These research efforts reveal the broad application spectrum of such compounds, ranging from cancer therapy to neurological disorder treatments. Examples include works by Kambappa et al. (2017) and Amr et al. (2008), which demonstrate the compounds' efficacy in inhibiting angiogenesis and their potential therapeutic applications in treating Parkinson's disease, respectively (Kambappa et al., 2017); (Amr et al., 2008).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-3-26-17-9-7-16(8-10-17)22-18(25)14-27-19-13-15(2)21-20(23-19)24-11-5-4-6-12-24/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTBVXCGSPZKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

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